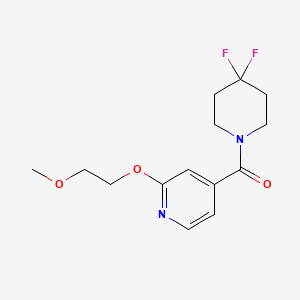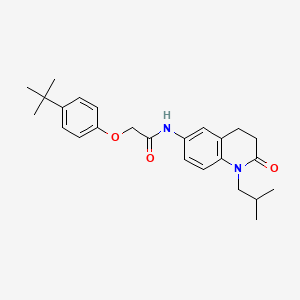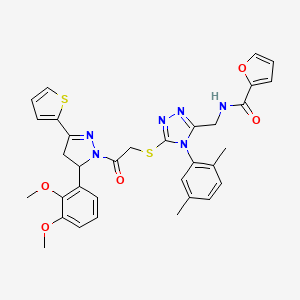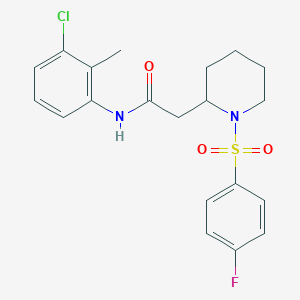
N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" is a complex molecule that likely exhibits interesting chemical and biological properties due to its structural features. It contains a chloro-methylphenyl group, a fluorophenylsulfonyl group, and a piperidinyl acetamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide involves the reaction of an aniline derivative with POCl3 in acetate . Similarly, a series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamides and related derivatives were synthesized by reacting 1-amino piperidine with benzene sulfonyl chloride, followed by substitution reactions . These methods suggest that the synthesis of the compound would likely involve a series of steps including activation of the appropriate phenyl ring, introduction of the sulfonyl group, and formation of the piperidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Additionally, X-ray diffraction analysis has been used to elucidate the crystal structure of similar molecules . These techniques would be applicable in analyzing the molecular structure of "N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" to confirm its synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of a sulfonyl group can make the compound a potential candidate for further substitution reactions . The piperidine nucleus is also a versatile moiety that can participate in various chemical transformations, potentially leading to bioactive molecules . The reactivity of the compound would be expected to be similarly influenced by its functional groups, which could be explored in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by the substituents attached to the phenyl and piperidine rings. The vibrational spectroscopic signatures of such compounds can be studied using Raman and Fourier transform infrared spectroscopy, and the effects of rehybridization and hyperconjugation on the molecule can be analyzed using computational methods . The presence of electronegative atoms like chlorine and fluorine can affect the intermolecular and intramolecular interactions, as well as the overall stability of the molecule . These analyses would be critical in understanding the behavior of "N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" in different environments and could predict its solubility, melting point, and other physical properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which are structurally similar to N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, has shown promising antibacterial potentials. These compounds, through a series of synthetic transformations, have been tested against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Among the synthesized compounds, one bearing a 2-methylphenyl group exhibited the most significant activity as a growth inhibitor of these bacterial strains, suggesting potential applications in developing new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition
Another research avenue for similar compounds includes their role in enzyme inhibition. Studies have explored the synthesis of N-substituted derivatives of acetamide with varying functional groups, aiming to evaluate their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). Such studies contribute to the development of potential therapeutic agents for diseases where enzyme dysregulation is a key factor. Some compounds in these categories have demonstrated promising activity, making them candidates for further pharmacological evaluation (Khalid et al., 2014).
Anticancer Activity
Compounds related to N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide have also been synthesized and evaluated for their anticancer activity. For instance, novel sulfonamide derivatives have been tested against breast and colon cancer cell lines, with some showing significant cytotoxic activity. This research direction is crucial for discovering new chemotherapeutic agents with potentially lower side effects and better efficacy profiles (Ghorab et al., 2015).
Drug Development and Synthesis
Moreover, the structural complexity and versatility of compounds like N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide make them valuable in the synthesis of new drug candidates. For example, modifications and optimizations of similar compounds have led to the identification of new anti-epileptic drug candidates, showcasing the potential of these chemical frameworks in contributing to diverse therapeutic areas (Tanaka et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
Direcciones Futuras
This involves predicting or proposing future research directions, potential applications, or synthesis methods for the compound.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to handle chemicals safely and understand their properties before use.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-18(21)6-4-7-19(14)23-20(25)13-16-5-2-3-12-24(16)28(26,27)17-10-8-15(22)9-11-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJBHMXULMRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
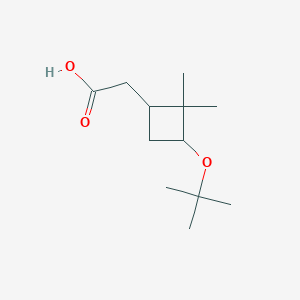
![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
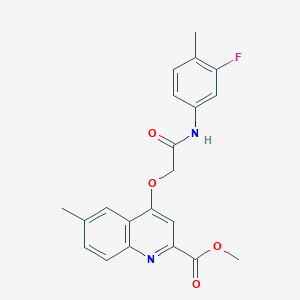
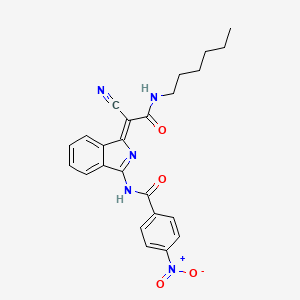
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
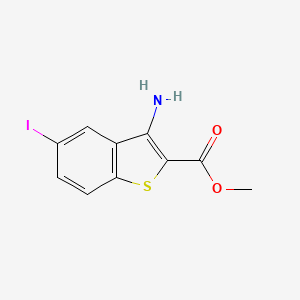
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)
